Dimethyl 2-{[(2-phenoxyphenyl)carbonyl]amino}benzene-1,4-dicarboxylate
CAS No.:
Cat. No.: VC19994665
Molecular Formula: C23H19NO6
Molecular Weight: 405.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H19NO6 |
|---|---|
| Molecular Weight | 405.4 g/mol |
| IUPAC Name | dimethyl 2-[(2-phenoxybenzoyl)amino]benzene-1,4-dicarboxylate |
| Standard InChI | InChI=1S/C23H19NO6/c1-28-22(26)15-12-13-17(23(27)29-2)19(14-15)24-21(25)18-10-6-7-11-20(18)30-16-8-4-3-5-9-16/h3-14H,1-2H3,(H,24,25) |
| Standard InChI Key | VQUNLMMVRZLLPC-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |
Introduction
Chemical Structure and Molecular Characteristics
Dimethyl 2-{[(2-phenoxyphenyl)carbonyl]amino}benzene-1,4-dicarboxylate features a central benzene ring substituted with two methyl ester groups at the 1- and 4-positions. The 2-position is functionalized with an amide group linked to a 2-phenoxyphenyl moiety. This arrangement creates a planar aromatic system interrupted by the amide linkage, which introduces conformational flexibility.
| Property | Value |
|---|---|
| Molecular formula | C₂₃H₁₉NO₆ |
| Molecular weight | 405.4 g/mol |
| IUPAC name | Dimethyl 2-{[(2-phenoxyphenyl)carbonyl]amino}benzene-1,4-dicarboxylate |
| Key functional groups | Ester, amide, aryl ether |
The amide bond’s resonance stabilization and hydrogen-bonding capability are critical to the compound’s stability and reactivity. Infrared spectroscopy of similar enaminones reveals characteristic C=O stretches near 1,680 cm⁻¹ and N–H bends around 3,300 cm⁻¹ , which could serve as diagnostic peaks for this compound.
Synthesis and Characterization
Analytical Characterization
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Nuclear Magnetic Resonance (NMR): Expected signals include a singlet for methyl esters (~3.8 ppm), aromatic protons (6.8–8.2 ppm), and an amide proton (~10.5 ppm).
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Mass Spectrometry: A molecular ion peak at m/z 405.4 confirms the molecular weight.
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X-ray Diffraction: While unavailable for this compound, related structures exhibit monoclinic crystal systems with P2₁/c space groups .
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water due to its hydrophobic aromatic and ester groups but dissolves readily in DMF, dimethyl sulfoxide (DMSO), and chlorinated solvents. Stability studies under ambient conditions are lacking, but analogous amides show decomposition temperatures above 200°C .
Spectroscopic Features
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IR: Strong absorptions at 1,720 cm⁻¹ (ester C=O), 1,650 cm⁻¹ (amide C=O), and 1,250 cm⁻¹ (C–O ester).
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UV-Vis: π→π* transitions in the 250–300 nm range, typical of conjugated aromatic systems .
Future Research Directions
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Crystallographic Studies: Single-crystal X-ray diffraction would elucidate bond lengths, angles, and packing arrangements.
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Biological Screening: Evaluate antimicrobial, anticancer, and enzyme-inhibition profiles.
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Coordination Chemistry: Explore MOF synthesis using transition metals like Zn(II) or Cu(II) .
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Derivatization: Introduce electron-withdrawing/donating groups to modulate electronic properties.
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